Fmoc-Asp(Edans)-OH Fmoc-Asp(Edans)-OH
Brand Name: Vulcanchem
CAS No.: 182253-73-2
VCID: VC0557801
InChI: InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Molecular Formula: C31H29N3O8S
Molecular Weight: 603.65

Fmoc-Asp(Edans)-OH

CAS No.: 182253-73-2

Cat. No.: VC0557801

Molecular Formula: C31H29N3O8S

Molecular Weight: 603.65

* For research use only. Not for human or veterinary use.

Fmoc-Asp(Edans)-OH - 182253-73-2

Specification

CAS No. 182253-73-2
Molecular Formula C31H29N3O8S
Molecular Weight 603.65
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid
Standard InChI InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
Standard InChI Key ZHXKVZRMHMFRBQ-MHZLTWQESA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O

Introduction

Structural Characteristics and Physical Properties

Fmoc-Asp(Edans)-OH features the standard Fmoc protecting group at the α-amino position of aspartic acid, while the EDANS fluorophore is linked to the side chain carboxyl group. This architecture preserves the amino acid's ability to participate in peptide bond formation while incorporating the fluorescent moiety at a specific position.

The physical properties of Fmoc-Asp(Edans)-OH include:

PropertyValue
Physical formPowder
Density1.440±0.06 g/cm³ (Predicted)
pKa-0.26±0.40 (Predicted)
Recommended storageSealed, dry conditions in freezer below -20°C

These properties highlight the compound's stability requirements and physical characteristics that researchers must consider when handling this reagent in laboratory settings.

The EDANS fluorophore in Fmoc-Asp(Edans)-OH exhibits distinct spectroscopic properties that make it particularly valuable for Fluorescence Resonance Energy Transfer (FRET) applications. EDANS has an excitation wavelength of 341 nm and an emission wavelength of 471 nm . This spectral characteristic allows EDANS to function effectively as a donor fluorophore when paired with appropriate acceptors.

The EDANS/Dabcyl pair represents one of the most commonly utilized FRET systems due to the excellent spectral overlap between EDANS emission (471 nm) and Dabcyl absorption (maximum at 453 nm) . This overlap enables highly efficient quenching of EDANS fluorescence by Dabcyl, with up to 40-fold enhancements in fluorescence observed upon proteolysis of Dabcyl/EDANS-labeled peptides .

This property makes Fmoc-Asp(Edans)-OH an exceptional tool for developing protease substrates and other FRET-based assays where spatial proximity between fluorophore and quencher must be precisely controlled and monitored.

Applications in Peptide Synthesis

Integration with Solid-Phase Peptide Synthesis

Fmoc-Asp(Edans)-OH is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . This compatibility allows researchers to directly incorporate the EDANS fluorophore at specific aspartic acid positions within a growing peptide chain during routine synthesis operations.

The compound's strategic design enables straightforward trifluoroacetic acid (TFA) cleavage procedures to provide the labeled peptide directly, without requiring additional deprotection or labeling steps . This streamlined approach significantly reduces the complexity and potential pitfalls associated with post-synthetic fluorescent labeling strategies.

Preparation of Stock Solutions

For laboratory use, Fmoc-Asp(Edans)-OH is typically dissolved in dimethylformamide (DMF) to prepare stock solutions. The following table provides guidance on volume requirements for preparing solutions of different concentrations:

ConcentrationVolume of DMF needed for different masses
0.1 mg
1 mM165.7 μL
5 mM33.1 μL
10 mM16.6 μL

Note: These volumes are specifically for stock solution preparation and should be adjusted according to experimental protocols for appropriate experimental/physiological buffers .

Related Compounds and Derivatives

Fmoc-Asp(Edans)-OH belongs to a family of related compounds used in fluorescent peptide synthesis. Some notable members include:

CompoundExtinction coefficient (cm⁻¹ M⁻¹)Correction Factor (280 nm)Correction Factor (260 nm)
Fmoc-Asp(DABCYL)-OH-0.516-
Fmoc-Asp(TQ2)-OH210000.120.100
Fmoc-Asp(TQ3)-OH220000.0910.085
Fmoc-Glu(EDANS)-OH59000.107-

The related compound Fmoc-Glu(EDANS)-OH (CAS 193475-66-0) offers an alternative approach for incorporating EDANS into peptide sequences . This glutamic acid derivative provides similar fluorescent properties but offers different positioning of the fluorophore due to the longer side chain of glutamic acid compared to aspartic acid.

Biochemical Applications in Research

The primary research applications of Fmoc-Asp(Edans)-OH center on the development of fluorogenic substrates for proteases and other enzymes. By incorporating both EDANS and Dabcyl at strategic positions within a peptide sequence, researchers can create quenched fluorescent substrates that release fluorescence upon enzymatic cleavage .

This approach has proven particularly valuable for:

  • Real-time monitoring of protease activity

  • High-throughput screening of enzyme inhibitors

  • Investigation of protein-protein interactions

  • Development of biosensors for specific analytes

  • Examination of protein conformational changes

The 40-fold enhancement in fluorescence that can be achieved upon separation of EDANS from its quencher provides excellent signal-to-noise ratios for these applications, enabling highly sensitive detection of molecular events in complex biological systems .

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